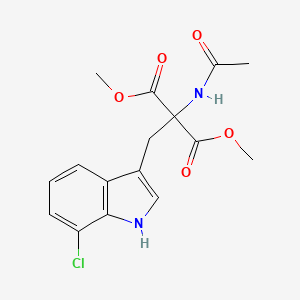

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester

Description

This compound is a propanedioic acid derivative featuring a 7-chloroindole moiety at the 3-ylmethyl position and an acetamido substituent. The 7-chloroindole group introduces steric and electronic effects, which may influence binding interactions in biological systems or reactivity in synthetic applications.

Properties

Molecular Formula |

C16H17ClN2O5 |

|---|---|

Molecular Weight |

352.77 g/mol |

IUPAC Name |

dimethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate |

InChI |

InChI=1S/C16H17ClN2O5/c1-9(20)19-16(14(21)23-2,15(22)24-3)7-10-8-18-13-11(10)5-4-6-12(13)17/h4-6,8,18H,7H2,1-3H3,(H,19,20) |

InChI Key |

GLQSIKJODBLEIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 7-position.

Acetamidation: The chloroindole is reacted with acetic anhydride to introduce the acetamido group.

Esterification: The final step involves the esterification of the propanedioic acid with methanol in the presence of a strong acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert esters to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chloro substituent and ester groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs described in the literature, focusing on structural motifs, synthetic pathways, and inferred properties.

Structural Analog: Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10)

Key Differences :

- Heterocyclic Core: Compound 10 contains pyridinyl and pyrimidinyl rings, whereas the target compound incorporates a 7-chloroindole group.

- Substituents: The acetamido group in the target compound replaces the cyano-vinyl linkage in Compound 10. Acetamido groups are hydrogen-bond donors/acceptors, which may enhance target affinity in biological systems compared to the cyano group’s polar but non-H-bonding nature.

- Ester Groups : Both compounds feature methyl esters, but the target compound includes a second ester group at the propanedioic acid position, which could increase solubility in organic solvents .

Ethyl 2-[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (Compound 3)

Key Differences :

- Amino Substituents: Compound 3 includes a dimethylamino group, which is strongly basic and protonatable at physiological pH.

- Indole vs. Pyridine : The 7-chloroindole in the target compound introduces halogenated aromaticity, which is absent in Compound 3. Chlorine’s electron-withdrawing effect may stabilize reactive intermediates or modulate electronic transitions in UV/Vis spectra.

Functional Implications :

- Bioactivity : Pyridine-containing analogs like Compound 3 are often explored as kinase inhibitors or antimicrobial agents. The chloroindole derivative’s larger aromatic system may favor interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).

- Stability: The dimethyl ester groups in the target compound could confer greater hydrolytic stability compared to mono-ester derivatives like Compound 3 .

Biological Activity

2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester (CAS No. 77306-52-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, toxicological studies, and relevant case studies.

- Molecular Formula : C₁₆H₁₇ClN₂O₅

- Molecular Weight : 352.77 g/mol

- Synonyms : 2-Acetamino-2-(7-chloro-3-indolylmethyl)malonic acid dimethyl ester

Pharmacological Activity

Research indicates that compounds similar to 2-acetamido derivatives often exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The presence of the indole moiety is particularly notable for its role in modulating biological responses.

In Vitro Studies

- Antimicrobial Activity : Preliminary studies have shown that derivatives of indole compounds possess significant antimicrobial properties. The chloro substitution on the indole ring may enhance this activity by increasing lipophilicity and membrane permeability.

- Anti-inflammatory Effects : Compounds with acetamido groups have been associated with reduced inflammatory responses in various models, suggesting potential therapeutic uses in treating inflammatory diseases.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of any compound. The following findings summarize relevant toxicological data:

| Study Type | Result | Reference |

|---|---|---|

| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg | OECD Guidelines |

| Dermal Toxicity (Rabbit) | No irritation observed | OECD TG 404 |

| Repeated Dose (Rat) | NOAEL at 300 mg/kg; reversible liver hypertrophy at high doses | OECD TG 422 |

These studies indicate that 2-acetamido derivatives generally exhibit low acute toxicity, with no significant adverse effects observed at tested doses.

Case Studies

Several case studies have highlighted the potential applications of compounds similar to 2-acetamido derivatives:

- Case Study on Antimicrobial Activity : A study investigated the efficacy of various indole-based compounds against resistant strains of bacteria. Results indicated that compounds with a similar structure to 2-acetamido-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester showed promising antibacterial activity, particularly against Gram-positive bacteria.

- Case Study on Anti-inflammatory Properties : In a model of induced inflammation, a derivative exhibited significant reductions in inflammatory markers compared to control groups, suggesting potential for development as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.